molecular formula C2H2ClN3S B7875123 4-Chloro-1,2,5-thiadiazol-3-amine

4-Chloro-1,2,5-thiadiazol-3-amine

Cat. No.: B7875123
M. Wt: 135.58 g/mol
InChI Key: BTLMBWIGUOCEGB-UHFFFAOYSA-N
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Description

4-Chloro-1,2,5-thiadiazol-3-amine is a heterocyclic aromatic organic compound containing nitrogen and sulfur atoms. This compound belongs to the class of 1,2,5-thiadiazoles, which are known for their diverse biological and chemical properties. The presence of the chlorine atom and the amine group in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1,2,5-thiadiazol-3-amine can be synthesized through several methods, including:

  • Chlorination of 1,2,5-thiadiazol-3-amine: This involves the reaction of 1,2,5-thiadiazol-3-amine with chlorine gas or a suitable chlorinating agent under controlled conditions.

  • Heterocyclization of chloro-substituted precursors: This method involves cyclization reactions of appropriate chloro-substituted precursors to form the desired thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives, such as amines and amides.

  • Substitution Products: A wide range of functionalized derivatives, depending on the substituent used.

Scientific Research Applications

4-Chloro-1,2,5-thiadiazol-3-amine has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-1,2,5-thiadiazol-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular components and signaling molecules.

Comparison with Similar Compounds

  • 1,2,5-Thiadiazol-3-amine: Similar structure but lacks the chlorine atom.

  • 3,4-Dichloro-1,2,5-thiadiazole: Contains two chlorine atoms instead of one.

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole: Contains a benzene ring fused to the thiadiazole ring.

Uniqueness: 4-Chloro-1,2,5-thiadiazol-3-amine is unique due to its specific combination of chlorine and amine groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Chloro-1,2,5-thiadiazol-3-amine is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms, with a chlorine substituent at the 4-position. The molecular structure can be represented as follows:

C2H3ClN4S\text{C}_2\text{H}_3\text{ClN}_4\text{S}

The presence of the chlorine atom enhances its reactivity and biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains. A study indicated that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated. Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For example, derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition .

CompoundCell LineIC50 Value (µg/mL)
This compoundMCF-70.28
Similar Thiadiazole DerivativeHepG29.6

The mechanism of action often involves the inhibition of key enzymes involved in DNA replication or cell cycle progression .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or kinases involved in cellular signaling pathways.
  • DNA Interaction : Thiadiazole derivatives can intercalate into DNA or inhibit its synthesis through interactions with nucleic acids.
  • Apoptosis Induction : Many studies report that these compounds can trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Antitumor Studies : A study involving a series of 1,3,4-thiadiazole derivatives reported significant antitumor activity against MCF-7 and HepG2 cell lines. The study concluded that structural modifications could enhance potency significantly .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles highlighted their potential as new antibiotic agents against resistant strains .

Comparative Analysis

When compared with other similar compounds within the thiadiazole class, this compound exhibits unique characteristics due to its specific substituents:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N-benzyl derivativeModerateHigh
N-methyl derivativeLowHigh

This comparison indicates that while this compound has notable antimicrobial properties, its anticancer efficacy is enhanced when modified with additional functional groups.

Properties

IUPAC Name

4-chloro-1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3S/c3-1-2(4)6-7-5-1/h(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLMBWIGUOCEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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